Trimethyl 1,3,5-benzene tricarboxylate

Description

Trimethyl 1,3,5-benzene tricarboxylate is a methyl ester derivative of benzene-1,3,5-tricarboxylic acid (H₃BTC), a tridentate ligand widely used in synthesizing metal-organic frameworks (MOFs) and coordination polymers. The compound features three methyl ester groups attached to the benzene ring at the 1,3,5-positions, which can be hydrolyzed under specific conditions to regenerate the carboxylate form for coordination chemistry applications .

Properties

IUPAC Name |

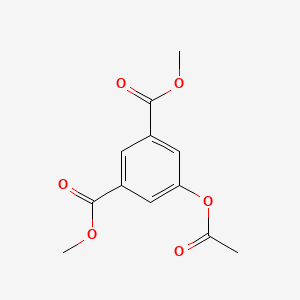

dimethyl 5-acetyloxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)18-10-5-8(11(14)16-2)4-9(6-10)12(15)17-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCBPGWYWMLXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The traditional method involves direct esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with methanol in the presence of concentrated sulfuric acid as a catalyst. This exothermic reaction proceeds via protonation of the carboxylic acid group, enhancing its electrophilicity for nucleophilic attack by methanol.

Key parameters include:

Workup and Yield

Post-reaction, the mixture is concentrated under reduced pressure, dissolved in chloroform, and washed with sodium bicarbonate to neutralize residual acid. This method achieves a near-quantitative yield (100%) with >98% purity after recrystallization.

Table 1: Sulfuric Acid-Catalyzed Esterification Parameters

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 72°C |

| Reaction Time | 12–24 hours |

| Molar Ratio (Acid:MeOH) | 1:3 |

| Yield | 100% |

Thionyl Chloride-Mediated Synthesis

Reaction Mechanism and Advantages

Thionyl chloride (SOCl₂) offers a faster, milder alternative by converting trimesic acid into its acyl chloride intermediate, which subsequently reacts with methanol. This method avoids prolonged heating and reduces side reactions.

Critical steps include:

Workup and Purity

The crude product is filtered, washed with cold methanol, and dried under vacuum. This method achieves >98% purity without chromatography, though yields are slightly lower (85–90%) due to volatile byproduct loss.

Table 2: Thionyl Chloride-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Reagent | SOCl₂ (3.4 equiv.) |

| Temperature | 35–40°C |

| Reaction Time | 3 hours |

| Molar Ratio (Acid:MeOH) | 1:3 |

| Yield | 85–90% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Sulfuric Acid Method : Ideal for large-scale production due to straightforward workup and high yield but requires corrosion-resistant equipment.

-

Thionyl Chloride Method : Preferred in laboratory settings for rapid synthesis but poses safety challenges due to toxic gas emission.

Emerging Innovations and Modifications

Recent patents disclose zeolite catalysts for tandem reactions involving alkane cyclization and esterification, though these remain exploratory. Additionally, modified ZSM-5 zeolites (e.g., Ti-ZSM-5) show promise in reducing reaction temperatures but lack industrial validation .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 1,3,5-benzene tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under reflux conditions.

Major Products

Hydrolysis: Produces trimesic acid and methanol.

Substitution: Produces various substituted benzene tricarboxylates depending on the nucleophile used.

Scientific Research Applications

Synthesis of Coordination Compounds

Trimethyl 1,3,5-benzenetricarboxylate has been widely utilized in the synthesis of coordination compounds. A notable application includes the formation of yttrium trimesates, which exhibit open frameworks suitable for gas storage and separation technologies. These materials are particularly valuable in catalysis and as adsorbents due to their high surface area and tunable porosity .

Organic Synthesis

The compound serves as a key intermediate in various organic synthesis reactions. For instance:

- Formation of Hydrazides: Trimethyl 1,3,5-benzenetricarboxylate can react with hydrazine hydrate under specific conditions to yield hydrazides with potential applications in pharmaceuticals .

- Synthesis of Polyesters: It is used as a monomer in the production of polyesters and polyurethanes, contributing to the development of biodegradable plastics and other environmentally friendly materials .

Biological Applications

In cell biology, trimethyl 1,3,5-benzenetricarboxylate has been employed in various applications:

- Cell Culture Media: The compound is used to modify cell culture media to enhance cell growth and viability.

- Gene Therapy: It plays a role in formulations for gene delivery systems, potentially improving the efficacy of therapeutic agents .

Analytical Chemistry

Trimethyl 1,3,5-benzenetricarboxylate is also utilized in analytical chemistry:

- Chromatography: It serves as a reference standard for chromatographic techniques due to its well-defined chemical properties.

- Spectroscopic Studies: The compound's distinct spectral features make it useful for calibration purposes in NMR and IR spectroscopy .

Case Study 1: Synthesis of Yttrium Trimesates

A study demonstrated the successful synthesis of yttrium trimesates using trimethyl 1,3,5-benzenetricarboxylate as a precursor. The resulting materials showed promising characteristics for gas adsorption applications.

| Parameter | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Volume | 0.45 cm³/g |

| Gas Adsorption Capacity (CO₂) | 25 mmol/g |

Case Study 2: Hydrazide Formation

In another research project, trimethyl 1,3,5-benzenetricarboxylate was reacted with hydrazine hydrate yielding a hydrazide derivative with an 81.2% yield under optimized conditions.

| Reaction Conditions | Yield (%) |

|---|---|

| Temperature | 80°C |

| Time | 24 hours |

| Solvent | Ethanol |

Mechanism of Action

The mechanism of action of trimethyl 1,3,5-benzene tricarboxylate involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing methanol and forming carboxylate groups that can coordinate with metal ions. This coordination ability is crucial in the formation of metal-organic frameworks and other coordination polymers .

Comparison with Similar Compounds

Table 1: Comparative Properties of Trimethyl 1,3,5-Benzene Tricarboxylate and Analogous Compounds

- Synthesis Flexibility: The ester’s solubility may enable novel MOF fabrication methods, such as solvent-free or low-temperature routes .

- Functionalization Potential: Methyl groups could introduce hydrophobicity, tuning MOF interactions for targeted adsorption (e.g., volatile organic compounds) .

Biological Activity

Trimethyl 1,3,5-benzenetricarboxylate, also known as trimethyl trimesate, is an ester derived from trimesic acid. It has garnered attention in various fields, particularly in drug delivery systems and material science. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂O₆

- Molecular Weight : 252.22 g/mol

- CAS Number : 2672-58-4

- IUPAC Name : Trimethyl benzene-1,3,5-tricarboxylate

Drug Delivery Systems

Recent studies have highlighted the use of trimethyl 1,3,5-benzenetricarboxylate in the formulation of hydrogels for drug delivery. A notable study investigated chitosan hydrogels cross-linked with trimesic acid (BTC) for the sustained release of 5-fluorouracil (5-FU), a chemotherapeutic agent. The results indicated that the presence of BTC improved the mechanical properties of the hydrogel and facilitated a controlled drug release profile, achieving a release rate of 35% to 50% over three hours .

Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of compounds related to trimethyl 1,3,5-benzenetricarboxylate. A study evaluated various derivatives against different bacterial strains. The findings suggested that certain structural modifications could enhance antimicrobial efficacy .

The biological activity of trimethyl 1,3,5-benzenetricarboxylate can be attributed to its ability to interact with biological membranes and proteins. The compound's structure allows it to form stable complexes with various biomolecules, which may alter their function and lead to biological responses.

Binding Affinity Studies

Research comparing different benzene derivatives has shown that trimethyl-substituted compounds can exhibit varying binding affinities due to steric effects. For instance, studies indicated that while ethyl substitution might confer advantages in some contexts, methyl groups in trimethylbenzene derivatives still provide significant binding interactions .

Case Studies

Q & A

Q. What are the key considerations for synthesizing trimethyl 1,3,5-benzene tricarboxylate, and how can purity be optimized?

The synthesis typically involves esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) with methanol under acid catalysis. Critical parameters include reaction temperature (60–80°C), stoichiometric excess of methanol, and removal of water to drive esterification to completion. Purity optimization requires post-synthesis purification via recrystallization or column chromatography, with characterization by -NMR (to confirm methyl ester peaks at ~3.8–3.9 ppm) and HPLC to verify >98% purity. Storage under inert atmosphere prevents hydrolysis .

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

The compound serves as a tridentate ligand, coordinating metal ions (e.g., Zn, Cu) through its carboxylate groups. Its steric and electronic properties influence MOF topology; for example, methyl ester groups reduce coordination flexibility compared to the deprotonated acid form, favoring rigid frameworks like Zn-BTC (benzene-1,3,5-tricarboxylate) derivatives. Structural validation requires single-crystal XRD to confirm node connectivity and pore geometry .

Q. What analytical techniques are essential for characterizing crystallinity and porosity in MOFs derived from this ligand?

- Powder XRD : To confirm phase purity and match simulated patterns from databases (e.g., Cambridge Structural Database).

- Gas adsorption (BET/BJH) : For surface area (typically 500–1500 m/g) and pore-size distribution.

- Thermogravimetric analysis (TGA) : To assess thermal stability and ligand decomposition thresholds (~250–300°C) .

Advanced Research Questions

Q. How do methyl ester substituents impact the catalytic or adsorption properties of MOFs compared to their carboxylic acid analogs?

Methyl esters reduce Lewis acidity at metal nodes, diminishing catalytic activity in reactions like Knoevenagel condensation. However, they enhance hydrophobicity, improving selectivity in hydrocarbon adsorption (e.g., methane uptake up to 240 cm/g at 36 atm). Contrast this with trimesic acid-based MOFs, which exhibit higher CO affinity due to polar pores .

Q. What experimental strategies resolve contradictions in gas adsorption data for MOFs using this ligand?

Discrepancies often arise from solvent removal efficiency or framework collapse during activation. Methodological solutions include:

Q. How can the ligand be functionalized post-synthesis to tailor MOF functionality?

Post-synthetic modification (PSM) via transesterification replaces methyl groups with bulkier alcohols (e.g., tert-butanol) to tune pore accessibility. Alternatively, hydrolysis under basic conditions regenerates trimesic acid, restoring coordination flexibility. Monitor functionalization efficiency via FT-IR (C=O ester stretch at ~1720 cm vs. carboxylate at ~1650 cm) .

Q. What are the challenges in scaling up MOF synthesis with this ligand while maintaining crystallinity?

Batch reactor inhomogeneity often leads to amorphous byproducts. Advanced approaches include:

- Microwave-assisted synthesis : Reduces reaction time (minutes vs. days) and improves yield.

- Modulated synthesis : Additives like acetic acid regulate nucleation kinetics.

- Continuous flow reactors : Ensure consistent mixing and temperature gradients .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at room temperature, away from moisture and strong oxidizers.

- PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders.

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) to hydrolyze esters before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.